7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione
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Overview
Description
7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione is a synthetic compound belonging to the purine family. This compound features a purine core substituted with a 2-chlorophenylmethyl group at the 7-position, a hexylsulfanyl group at the 8-position, and a methyl group at the 3-position. These modifications confer unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione typically involves multi-step organic synthesis. A common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of the purine core, often starting from commercially available purine derivatives.
Substitution Reactions: The 2-chlorophenylmethyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of a chloromethylating agent and a base to facilitate the substitution.
Thioether Formation: The hexylsulfanyl group is introduced through a thioetherification reaction, where a hexylthiol is reacted with the purine derivative in the presence of a suitable catalyst.
Methylation: The methyl group at the 3-position is typically introduced using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced chlorophenyl derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Its purine core is structurally similar to nucleotides, making it a candidate for studies on enzyme inhibition, particularly those involved in nucleotide metabolism. It may also be explored for its potential antiviral, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique substituents may impart desirable characteristics for applications in electronics, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione is likely related to its ability to interact with biological macromolecules, particularly enzymes involved in nucleotide metabolism. The compound may inhibit these enzymes by mimicking natural substrates, thereby disrupting normal cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known purine derivative with stimulant properties.
Theophylline (1,3-Dimethylxanthine): Another purine derivative used in the treatment of respiratory diseases.
Allopurinol (4-Hydroxypyrazolo[3,4-d]pyrimidine): A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Unlike caffeine or theophylline, it contains a chlorophenylmethyl group and a hexylsulfanyl group, which may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets. This uniqueness makes it a valuable compound for exploring new therapeutic and industrial applications.
Properties
CAS No. |
331841-39-5 |
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Molecular Formula |
C19H23ClN4O2S |
Molecular Weight |
406.93 |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H23ClN4O2S/c1-3-4-5-8-11-27-19-21-16-15(17(25)22-18(26)23(16)2)24(19)12-13-9-6-7-10-14(13)20/h6-7,9-10H,3-5,8,11-12H2,1-2H3,(H,22,25,26) |
InChI Key |
SUHJNIGHNRBWNJ-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
solubility |
not available |
Origin of Product |
United States |
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